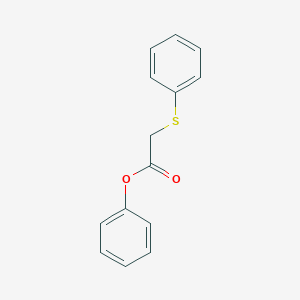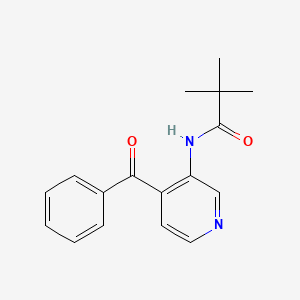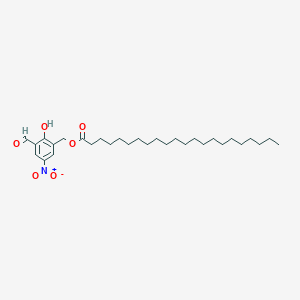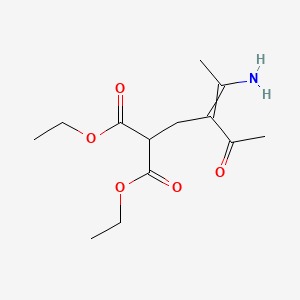silane CAS No. 112487-73-7](/img/structure/B14306216.png)
[(4,5-Dimethoxy-2-nitrophenyl)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethoxy-2-nitrophenyl)methylsilane is an organic compound that features a phenyl ring substituted with two methoxy groups, a nitro group, and a trimethylsilyl group
Métodos De Preparación
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)methylsilane typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
(4,5-Dimethoxy-2-nitrophenyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 4,5-dimethoxy-2-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
(4,5-Dimethoxy-2-nitrophenyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the study of photochemical reactions due to its ability to release the protected functional group upon exposure to light.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methylsilane involves the cleavage of the trimethylsilyl group under specific conditions, such as exposure to light or acidic environments. This cleavage releases the active 4,5-dimethoxy-2-nitrobenzyl moiety, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
(4,5-Dimethoxy-2-nitrophenyl)methylsilane can be compared to other compounds such as:
4,5-Dimethoxy-2-nitrobenzyl chloride: Similar in structure but lacks the trimethylsilyl group.
4,5-Dimethoxy-2-nitrobenzyl alcohol: The hydrolysis product of (4,5-Dimethoxy-2-nitrophenyl)methylsilane.
4,5-Dimethoxy-2-nitrobenzyl acetate: Another derivative used in organic synthesis.
Each of these compounds has unique properties and applications, making (4,5-Dimethoxy-2-nitrophenyl)methylsilane a valuable addition to the toolkit of synthetic chemists and researchers.
Propiedades
Número CAS |
112487-73-7 |
|---|---|
Fórmula molecular |
C12H19NO4Si |
Peso molecular |
269.37 g/mol |
Nombre IUPAC |
(4,5-dimethoxy-2-nitrophenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C12H19NO4Si/c1-16-11-6-9(8-18(3,4)5)10(13(14)15)7-12(11)17-2/h6-7H,8H2,1-5H3 |
Clave InChI |
ZCPAYNXQWAYNMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C[Si](C)(C)C)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
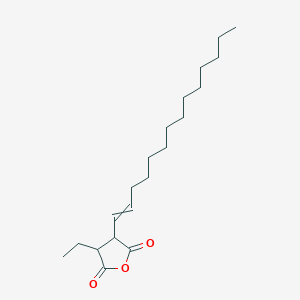
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
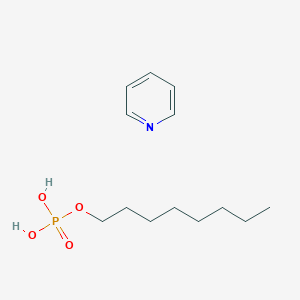
![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
